2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-methylphenyl morpholine-4-carboxylate 2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-methylphenyl morpholine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 637746-70-4
VCID: VC4790766
InChI: InChI=1S/C21H20ClNO4/c1-15-6-9-20(27-21(25)23-10-12-26-13-11-23)17(14-15)19(24)8-7-16-4-2-3-5-18(16)22/h2-9,14H,10-13H2,1H3/b8-7+
SMILES: CC1=CC(=C(C=C1)OC(=O)N2CCOCC2)C(=O)C=CC3=CC=CC=C3Cl
Molecular Formula: C21H20ClNO4
Molecular Weight: 385.84

2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-methylphenyl morpholine-4-carboxylate

CAS No.: 637746-70-4

Cat. No.: VC4790766

Molecular Formula: C21H20ClNO4

Molecular Weight: 385.84

* For research use only. Not for human or veterinary use.

2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-methylphenyl morpholine-4-carboxylate - 637746-70-4

Specification

CAS No. 637746-70-4
Molecular Formula C21H20ClNO4
Molecular Weight 385.84
IUPAC Name [2-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-4-methylphenyl] morpholine-4-carboxylate
Standard InChI InChI=1S/C21H20ClNO4/c1-15-6-9-20(27-21(25)23-10-12-26-13-11-23)17(14-15)19(24)8-7-16-4-2-3-5-18(16)22/h2-9,14H,10-13H2,1H3/b8-7+
Standard InChI Key UGEHJZANLDMEQE-BQYQJAHWSA-N
SMILES CC1=CC(=C(C=C1)OC(=O)N2CCOCC2)C(=O)C=CC3=CC=CC=C3Cl

Introduction

Structural Overview

  • IUPAC Name: 2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-methylphenyl morpholine-4-carboxylate

  • Molecular Formula: C20H20ClNO4

  • Molecular Weight: Approximately 373.83 g/mol

This compound features:

  • A chlorophenyl group, contributing to its aromaticity and potential reactivity.

  • A morpholine ring, which can enhance solubility and biological activity.

  • A prop-2-enoyl (enone) system, often associated with electron delocalization and reactivity in conjugated systems.

SMILES Notation

The simplified molecular-input line-entry system (SMILES) representation for this compound is:

text
CC1=CC=C(C=C1C(=O)/C=C/C2=CC=CC=C2Cl)OC3CCN(CC3)C(=O)O

Synthesis Pathway

This compound can be synthesized via multi-step organic reactions:

  • Formation of the Enone System: The enone group can be synthesized through an aldol condensation reaction between an aldehyde (e.g., 2-chlorobenzaldehyde) and a ketone.

  • Morpholine Derivatization: The morpholine carboxylate moiety is introduced through esterification or amidation reactions.

  • Coupling with Aromatic Systems: The final step involves coupling the enone system with the methylphenyl group using appropriate catalysts.

Potential Applications

Compounds with similar structural motifs are often studied for their:

  • Anticancer activity: Enone systems are known to interact with biological targets by Michael addition mechanisms.

  • Antimicrobial properties: The presence of halogen atoms like chlorine enhances lipophilicity, aiding in membrane penetration.

  • Drug-like properties: Morpholine derivatives are frequently used as scaffolds in drug design due to their solubility and bioavailability.

Mechanism of Action

The enone group may act as an electrophilic center, reacting with nucleophilic residues in proteins (e.g., cysteine thiols). This mechanism underpins its potential biological activity.

Structural Analogues

Several structurally related compounds have been studied:

  • (2E)-3-(4-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one:

    • PubChem CID: 5368443

    • Known for its cytotoxic effects against cancer cell lines .

  • (E)-1-(2-Chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one:

    • PubChem CID: 5709439

    • Exhibits antioxidant and anti-inflammatory properties .

Analytical Characterization

Analytical techniques such as NMR, LC-MS, and IR spectroscopy are essential for confirming the structure of this compound:

  • NMR Spectroscopy: Provides insights into the chemical environment of protons and carbons.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: Identifies functional groups like carbonyls, aromatic rings, and morpholine.

Safety Considerations

While specific toxicity data for this compound is unavailable, general precautions include:

  • Handling in a well-ventilated environment due to potential volatility.

  • Avoiding direct skin or eye contact as halogenated compounds may cause irritation.

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